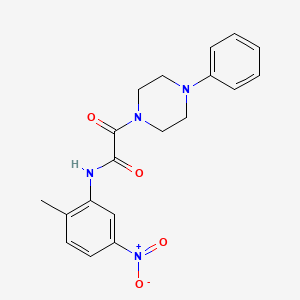

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-14-7-8-16(23(26)27)13-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZXBVLPNGIBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to a methylphenyl compound.

Acylation: Formation of an acetamide linkage through the reaction of an amine with an acyl chloride.

Piperazine Introduction: Coupling of the phenylpiperazine moiety to the acetamide intermediate.

Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated using alkyl halides.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Phenylpiperazine-Acetamide Cores

N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 51164)

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 327.81 g/mol

- Key Substituents : 2-chlorophenyl

- Pharmacological Activity: Acts as a TRPC6 channel modulator, demonstrating neuroprotective effects in Alzheimer’s disease models at nanomolar concentrations .

- Comparison: The substitution of 2-chloro vs. 2-methyl-5-nitro on the phenyl ring may alter receptor affinity.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

- Molecular Formula : C₁₉H₁₉ClF₃N₃O

- Molecular Weight : 397.82 g/mol

- Key Substituents : 2-chloro, 5-trifluoromethylphenyl

- Comparison : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target compound’s nitro group. Such modifications are often used to optimize pharmacokinetics .

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)

- Molecular Formula : C₂₂H₂₂N₄O₂S

- Molecular Weight : 408.52 g/mol

- Key Substituents : Thiazol-2-yl, 4-methoxyphenyl

- Pharmacological Activity : Exhibits matrix metalloproteinase (MMP) inhibition, relevant for anti-inflammatory applications .

- Comparison : The thiazole ring introduces heterocyclic diversity, which may enhance target specificity compared to the purely aromatic target compound.

Substituent Effects on Pharmacological Profiles

Nitro Group Positioning

- Target Compound : 5-nitro (meta) and 2-methyl (ortho) substituents.

- N-Methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide ():

Heterocyclic Modifications

Physicochemical Properties

*LogP estimated using fragment-based methods.

Pharmacokinetic and Toxicity Considerations

- Nitro Group Metabolism : The meta-nitro group in the target compound may undergo reduction to an amine, a common metabolic pathway that could influence toxicity profiles compared to halogenated analogs .

Biological Activity

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 302.34 g/mol

- CAS Number : 152460-09-8

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that this compound may act as an antagonist at certain receptor sites, influencing neurotransmitter release and uptake. Specifically, studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic benefits in conditions such as Alzheimer's disease .

Antioxidant Properties

In addition to its neuropharmacological effects, preliminary studies suggest that this compound may possess antioxidant properties. Compounds with nitrophenyl groups have been associated with the scavenging of reactive oxygen species (ROS), which play a significant role in oxidative stress-related pathologies .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to attach the phenylpiperazine moiety to the acetamide backbone.

- Nitro-group introduction via nitration under controlled acidic conditions.

- Purification steps (e.g., column chromatography, recrystallization) to isolate high-purity products.

Critical Parameters:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Maintain 0–5°C during nitration to prevent side reactions | |

| Solvent | Use polar aprotic solvents (DMF, DMSO) to enhance reactivity | |

| Catalysts | Employ Pd/C or Pd(OAc)₂ for efficient cross-coupling | |

| Reaction Time | Monitor via TLC; extend time (12–24 hrs) for complete cyclization |

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm aromatic proton environments and acetamide/piperazine connectivity. Key peaks: δ 2.1–2.3 ppm (methyl group), δ 7.2–8.5 ppm (aromatic protons) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~438.15 g/mol) .

- X-ray Crystallography:

- Resolve intermolecular interactions (e.g., H-bonding between acetamide carbonyl and nitro groups) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize receptors/kinases associated with the phenylpiperazine scaffold (e.g., dopamine D2/D3, serotonin 5-HT₁A) .

- Assay Types:

- In vitro Binding Assays: Radioligand competition studies (IC₅₀ determination) .

- Cellular Activity: Measure cAMP inhibition or calcium flux in transfected HEK293 cells .

- Control Experiments: Include positive controls (e.g., aripiprazole for D2 receptors) and assess cytotoxicity via MTT assays .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to enhance biological activity?

Methodological Answer:

-

Position-Specific Modifications:

Position Modification Assay Impact Reference Piperazine Substitute phenyl with pyridyl Test selectivity for monoamine transporters Acetamide Replace methyl with trifluoromethyl Evaluate metabolic stability -

Statistical Tools: Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Variable Analysis:

- Purity: Re-run assays with HPLC-purified compound (>98% purity) to exclude impurity effects .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Mg²⁺, Ca²⁺) .

- Target Profiling: Use broad-panel kinase/receptor screens to identify off-target interactions masking primary activity .

Advanced: What computational strategies are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model interactions with D2 receptor (PDB: 6CM4). Key residues: Asp114 (salt bridge with piperazine) .

- QSAR Modeling:

- Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors .

- MD Simulations:

- Simulate 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How to evaluate the compound’s stability under physiological and storage conditions?

Methodological Answer:

-

Degradation Studies:

Condition Method Key Metrics Reference pH 7.4 PBS, 37°C HPLC-MS over 72 hrs Hydrolysis of acetamide to carboxylic acid Light Exposure UV-Vis spectroscopy Nitro-group photoreduction (λmax shift) -

Storage Recommendations: Lyophilize and store at -80°C under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.